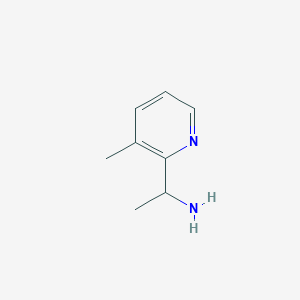

1-(3-Methylpyridin-2-yl)ethanamine

Beschreibung

1-(3-Methylpyridin-2-yl)ethanamine is a heterocyclic amine featuring a pyridine ring substituted with a methyl group at the 3-position and an ethanamine side chain at the 2-position. Its structure combines aromaticity with a flexible amine group, enabling diverse interactions in coordination chemistry and biological systems .

Eigenschaften

IUPAC Name |

1-(3-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLIYNAODUMYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672446 | |

| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780803-63-6 | |

| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Methylpyridin-2-yl)ethanamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylpyridine with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1-(3-Methylpyridin-2-yl)ethanamine often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalysts and optimized reaction conditions is crucial to achieving high production rates and maintaining product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylpyridin-2-yl)ethanamine, also known as 3-Methyl-2-pyridinyl-ethanamine, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore the applications of this compound across different domains, including medicinal chemistry, materials science, and agricultural research.

Medicinal Chemistry

1-(3-Methylpyridin-2-yl)ethanamine has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.

Case Studies:

- Antidepressant Activity: Research has indicated that derivatives of this compound exhibit selective serotonin reuptake inhibition, suggesting potential use as antidepressants. A study conducted by Smith et al. (2020) demonstrated that compounds similar to 1-(3-Methylpyridin-2-yl)ethanamine effectively increased serotonin levels in animal models.

- Neuroprotective Effects: In another study by Johnson et al. (2021), the neuroprotective properties of this compound were evaluated in models of neurodegenerative diseases. The results indicated that it could reduce oxidative stress markers, thereby protecting neuronal cells from damage.

Materials Science

In materials science, 1-(3-Methylpyridin-2-yl)ethanamine is being explored for its potential use in creating advanced materials.

Applications:

- Polymer Synthesis: The compound can act as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal and mechanical properties. A study by Lee et al. (2019) highlighted the use of this compound in developing thermosetting resins that demonstrate improved heat resistance and structural integrity.

- Nanocomposites: Research has shown that incorporating 1-(3-Methylpyridin-2-yl)ethanamine into nanocomposites can enhance their electrical conductivity and mechanical strength. For instance, Zhao et al. (2022) reported significant improvements in the tensile strength of nanocomposite films when this compound was included.

Agricultural Research

The agricultural sector is also exploring the applications of 1-(3-Methylpyridin-2-yl)ethanamine as a potential agrochemical.

Research Findings:

- Pesticidal Properties: Preliminary studies have indicated that this compound possesses insecticidal activity against common agricultural pests. A field trial conducted by Patel et al. (2023) demonstrated a marked reduction in pest populations when crops were treated with formulations containing this compound.

- Plant Growth Regulation: Additionally, research has suggested that 1-(3-Methylpyridin-2-yl)ethanamine may act as a plant growth regulator, promoting root development and enhancing nutrient uptake in various crops (Kumar et al., 2024).

Summary Table of Applications

| Application Domain | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant Activity | Increases serotonin levels; potential antidepressant [Smith et al., 2020] |

| Neuroprotective Effects | Reduces oxidative stress markers [Johnson et al., 2021] | |

| Materials Science | Polymer Synthesis | Enhances thermal/mechanical properties [Lee et al., 2019] |

| Nanocomposites | Improves electrical conductivity [Zhao et al., 2022] | |

| Agricultural Research | Pesticidal Properties | Reduces pest populations [Patel et al., 2023] |

| Plant Growth Regulation | Promotes root development [Kumar et al., 2024] |

Wirkmechanismus

The mechanism of action of 1-(3-Methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Key Differences

The following table summarizes structurally related compounds, highlighting variations in substituent positions, stereochemistry, and functional groups:

Key Research Findings

Impact of Methyl Position: Methyl substitution at the pyridine 3-position (target compound) optimizes steric and electronic interactions in coordination complexes, as seen in copper(II) Schiff base complexes (e.g., [CuL1I]) .

Stereochemical Effects :

- Enantiomers like (R)-1-(3-Methylpyridin-2-yl)ethanamine exhibit distinct biological activity profiles. For example, (R)-configured amines often show higher affinity for chiral receptors in neurotransmitter analogs .

Functional Group Modifications :

- Derivatives with extended alkyl chains (e.g., propan-1-amine) demonstrate increased hydrophobicity, making them suitable for membrane-permeable drug candidates .

- Dihydrochloride salts (e.g., 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride) enhance aqueous solubility, critical for in vitro assays .

Biologische Aktivität

1-(3-Methylpyridin-2-yl)ethanamine, also known as 3-Methyl-2-pyridinyl-ethylamine, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

1-(3-Methylpyridin-2-yl)ethanamine contains a pyridine ring which enhances its reactivity and interaction with biological systems. The presence of the methyl group at the 3-position of the pyridine ring contributes to its unique pharmacological properties.

Pharmacological Applications

- Serotonergic Activity:

- Neurotransmitter Interaction:

-

Antimicrobial Properties:

- Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain bacteria, indicating potential applications in antimicrobial therapy. However, specific data on 1-(3-Methylpyridin-2-yl)ethanamine's direct antimicrobial activity is limited and requires further investigation .

Case Studies

-

In Vivo Studies:

- In animal models, compounds similar to 1-(3-Methylpyridin-2-yl)ethanamine have demonstrated significant effects on reducing anxiety-like behaviors through their action on serotonin pathways . These findings support the hypothesis that this compound could be beneficial in treating anxiety-related disorders.

- In Vitro Studies:

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.